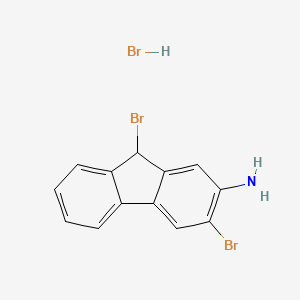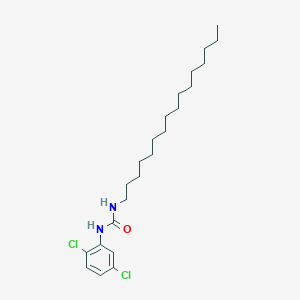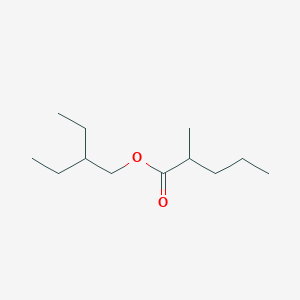
heptylhydrazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptylhydrazine;oxalic acid is a compound formed by the combination of heptylhydrazine and oxalic acid Heptylhydrazine is an organic compound with the formula C7H18N2, while oxalic acid is a dicarboxylic acid with the formula C2H2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptylhydrazine can be synthesized through the reaction of heptanal with hydrazine hydrate under acidic conditions. The reaction typically involves refluxing the mixture for several hours to obtain heptylhydrazine. Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of carbon monoxide with sodium hydroxide followed by acidification .
Industrial Production Methods
In industrial settings, oxalic acid is often produced through the oxidation of carbohydrates using nitric acid or by the reaction of carbon monoxide with sodium hydroxide. Heptylhydrazine is typically produced through the reaction of heptanal with hydrazine hydrate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptylhydrazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: Oxalic acid can act as a reducing agent and undergoes oxidation to form carbon dioxide and water.
Reduction: Heptylhydrazine can be reduced to form heptane and ammonia.
Substitution: Both heptylhydrazine and oxalic acid can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Heptane and ammonia.
Substitution: Various heptylhydrazine and oxalic acid derivatives.
Scientific Research Applications
Heptylhydrazine;oxalic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of heptylhydrazine;oxalic acid involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . Heptylhydrazine interacts with enzymes and proteins, potentially inhibiting their activity or altering their function . The combined effects of these interactions contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Heptylhydrazine;oxalic acid can be compared with other similar compounds, such as:
Methylhydrazine;oxalic acid: Similar in structure but with a methyl group instead of a heptyl group.
Ethylhydrazine;oxalic acid: Contains an ethyl group instead of a heptyl group.
Propylhydrazine;oxalic acid: Contains a propyl group instead of a heptyl group.
Uniqueness
This compound is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological interactions
Properties
CAS No. |
6340-32-5 |
|---|---|
Molecular Formula |
C9H20N2O4 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
heptylhydrazine;oxalic acid |
InChI |
InChI=1S/C7H18N2.C2H2O4/c1-2-3-4-5-6-7-9-8;3-1(4)2(5)6/h9H,2-8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
TUSBMELKACZTJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)



![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)






